molecular formula C6H13Cl2N B118708 4-Chloro-1-methylpiperidine hydrochloride CAS No. 5382-23-0

4-Chloro-1-methylpiperidine hydrochloride

Cat. No. B118708
CAS RN: 5382-23-0
M. Wt: 170.08 g/mol
InChI Key: QDOJNWFOCOWAPO-UHFFFAOYSA-N
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Description

4-Chloro-1-methylpiperidine hydrochloride is a white to light beige crystalline powder . It is a compound useful in organic synthesis . It is a reactant in the synthesis of indole and benzimidazole piperazines as histamine H4 receptor antagonist .


Molecular Structure Analysis

The molecular formula of 4-Chloro-1-methylpiperidine hydrochloride is C6H13Cl2N . The molecular weight is 170.08 . The InChI Key is QDOJNWFOCOWAPO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-1-methylpiperidine hydrochloride is a white to light beige crystalline powder . It has a melting point range of 152-166°C . It is hygroscopic .

Scientific Research Applications

Cocrystallization Studies

Research by Dega-Szafran et al. (2006) explored the cocrystallization of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, revealing its structure and the disorder of molecules in the crystal. X-ray diffraction experiments at low temperature confirmed the disorder, providing insight into the molecular behavior of similar compounds (Dega-Szafran, Dulewicz, Dutkiewicz & Kosturkiewicz, 2006).

NMR Spectroscopy in Structural Analysis

A study conducted by Dega-Szafran, Dulewicz, and Szafran (2006) utilized 1H and 13C NMR spectroscopy to analyze the conformations of 4-hydroxy-1-methylpiperidine betaine hydrochlorides. This research offers valuable insights into the structural properties of these compounds through advanced spectroscopic methods (Dega-Szafran, Dulewicz & Szafran, 2006).

Synthesis Optimization for Pharmaceutical Applications

Chen et al. (2019) developed a simple and robust process for the large-scale synthesis of 4-Methylenepiperidine hydrochloride, showcasing its importance in the synthesis of novel pharmaceutical compounds (Chen, Li, Li, Liu, Li & Tan, 2019).

Mannich Base Derivatives and Solubility Studies

F. C. Sun's (1962) work on Mannich bases derived from 4-methylpiperidine explored their solubility in various solvents, contributing to the understanding of the solubility properties of related piperidine derivatives (Sun, 1962).

Vibrational Spectra in Polymorph Analysis

Szafran, Koput, and Dega-Szafran (2008) conducted a theoretical and experimental study on the vibrational spectra of polymorphic 4-hydroxy-1-methylpiperidine betaine hydrochlorides. This research is significant for understanding the physical properties of polymorphs in similar chemical structures (Szafran, Koput & Dega-Szafran, 2008).

Environmental Impact and Synthesis Modifications

Rodríguez et al. (2019) researched the use of diluted solutions of 4-methylpiperidine for Fmoc group removal in SPPS-Fmoc/tBu, highlighting an environmentally friendlier and less costly approach in peptide synthesis (Rodríguez, Pineda, Ardila, Insuasty, Cárdenas, Román, Urrea, Ramírez, Fierro, Rivera & García, 2019).

Conformational Equilibrium Analysis

Dega-Szafran, Dutkiewicz, Fojud, Kosturkiewicz, and Szafran (2009) investigated the ring inversion in 4-hydroxy-1-methylpiperidine betaine using X-ray, FTIR, 13C CP MAS NMR, and DFT calculations. Their findings contribute to understanding the conformational equilibrium in related structures (Dega-Szafran, Dutkiewicz, Fojud, Kosturkiewicz & Szafran, 2009).

Polymorph Structural Analysis

Dega-Szafran, Dulewicz, Dutkiewicz, Kosturkiewicz, and Szafran (2005) synthesized and analyzed the structures of two polymorphic crystals of 4-hydroxy-1-methylpiperidine betaine hydrochloride using X-ray and DFT methods, providing valuable insights into the structural characteristics of these polymorphs (Dega-Szafran, Dulewicz, Dutkiewicz, Kosturkiewicz & Szafran, 2005).

properties

IUPAC Name

4-chloro-1-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOJNWFOCOWAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202100
Record name 4-Chloro-1-methylpiperidinium chloride
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Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methylpiperidine hydrochloride

CAS RN

5382-23-0
Record name Piperidine, 4-chloro-1-methyl-, hydrochloride (1:1)
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Record name 4-Chloro-N-methylpiperidine hydrochloride
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Record name 4-Chloro-1-methylpiperidine hydrochloride
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Record name 4-Chloro-1-methylpiperidinium chloride
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Record name 4-chloro-1-methylpiperidinium chloride
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Record name 4-CHLORO-N-METHYLPIPERIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
JS Amato, JYL Chung, RJ Cvetovich… - The Journal of …, 2005 - ACS Publications
… Another commercially available and closely related potential starting material is 4-chloro-1-methylpiperidine hydrochloride 10. The N-methyl compound 10 is approximately eight times …
Number of citations: 14 pubs.acs.org
RD Stolow, DI Lewis, PA D'Angelo - Tetrahedron, 1970 - Elsevier
… 4-Chloro-1-methylpiperidine hydrochloride (40 g, Eastman) was dissolved in Hz0 (10 ml), and 6N KOH (43 ml) was added at 0”. The liberated amine was extracted with Et,0 (20 ml), and …
Number of citations: 18 www.sciencedirect.com
VA Prabhu, RG Brown, JN Delgadox - Journal of Pharmaceutical Sciences, 1981 - Elsevier
… 4Chloro-1-methylpiperidine hydrochloride (2.08 g, 0.017 mole) was added to the stirred mixture in small portions. Then the mixture was refluxed for 4 hr, treated with distilled water (200 …
Number of citations: 8 www.sciencedirect.com

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